molecular formula C8H8BrClO B1406145 (s)-1-(3-Bromophenyl)-2-chloroethan-1-ol CAS No. 1567985-90-3

(s)-1-(3-Bromophenyl)-2-chloroethan-1-ol

Cat. No.: B1406145
CAS No.: 1567985-90-3
M. Wt: 235.5 g/mol
InChI Key: FSNYFQPYJRBWNX-MRVPVSSYSA-N
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Description

(S)-1-(3-Bromophenyl)-2-chloroethan-1-ol is a chiral chloroethanol derivative serving as a versatile building block (synthon) in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a stereogenic center and reactive sites including a chlorine and a hydroxyl group on a brominated aromatic scaffold, makes it a valuable intermediate for constructing more complex, optically active molecules . Chloroethanol intermediates are widely utilized in the synthesis of pharmaceuticals, biocides, and plasticizers, often to introduce 2-hydroxyethyl groups into target compounds . The specific stereochemistry of the (S)-enantiomer is particularly valuable for researchers developing chiral drugs or bioactive compounds, as it can be used to study structure-activity relationships and create enantiomerically pure substances. This compound is well-suited for further functionalization through reactions at its hydroxyl group or nucleophilic substitution of the chlorine atom, enabling its incorporation into larger molecular architectures such as heterocyclic systems. Its application is fundamental in early-stage drug discovery and method development. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions, as organochlorine compounds can pose specific hazards .

Properties

IUPAC Name

(1S)-1-(3-bromophenyl)-2-chloroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNYFQPYJRBWNX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-(3-Bromophenyl)-2-chloroethan-1-ol typically involves the reaction of 3-bromobenzaldehyde with chloroethanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The process may also involve temperature control to optimize the yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(s)-1-(3-Bromophenyl)-2-chloroethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromobenzaldehyde, while reduction could produce 3-bromophenylethanol.

Scientific Research Applications

(s)-1-(3-Bromophenyl)-2-chloroethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-1-(3-Bromophenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the chloroethanol moiety may form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl Ethanol Derivatives

Several brominated ethanol derivatives share structural similarities but differ in substituent positions and enantiomeric configurations. Key examples include:

Compound Name Substituents Optical Purity Application Reference
(R)-1-(3-Bromophenyl)ethanol Br at 3-position, no Cl >95% ee (GC) Asymmetric synthesis
(R)-1-(4-Bromophenyl)ethanol Br at 4-position, no Cl >97% ee (GC) Asymmetric synthesis
(S)-1-(2-Bromophenyl)ethanol Br at 2-position, no Cl Not reported Intermediate in drug synthesis

Key Observations :

  • The position of bromine (2-, 3-, or 4-) significantly impacts steric and electronic properties. For instance, 3-bromo derivatives are more sterically hindered than para-substituted analogs, affecting reaction kinetics in enzymatic reductions .
Halogenated Chalcone Derivatives

Chalcones with bromo and chloro substituents exhibit distinct bioactivity profiles:

Compound Name Substituents Cytotoxicity (IC₅₀, MCF-7) Yield Reference
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) Br at 3-position, Cl absent 42.22 µg/mL 62.32%
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) Cl at 4-position, Br absent 1,484.75 µg/mL 87.03%
(S)-1-(3-Bromophenyl)-2-chloroethan-1-ol Br at 3-position, Cl at ethanolic chain Not tested N/A

Key Observations :

  • Bromine enhances cytotoxicity : The bromophenyl chalcone (C3) showed 10× higher potency against MCF-7 cells than the chlorophenyl analog (C1), suggesting bromine’s role in improving bioactivity .
Trifluoroethanamine Derivatives

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride (CAS: 878408-46-9) shares a bromophenyl group but replaces chlorine with trifluoromethyl:

Property This compound (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl
Molecular Formula C₈H₈BrClO C₈H₈BrClF₃N
Molecular Weight 235.51 g/mol 290.51 g/mol
Functional Groups –OH, –Cl –NH₂, –CF₃
Application Chiral intermediate Pharmacological agent (e.g., kinase inhibitors)

Key Observations :

  • The trifluoromethyl group increases molecular weight and lipophilicity, enhancing blood-brain barrier penetration in drug candidates .
  • The primary amine in the trifluoroethanamine derivative enables salt formation (e.g., HCl), improving solubility compared to the secondary alcohol .
Ketone Precursors

This compound is synthesized via enzymatic reduction of its ketone precursor, 1-(3-bromo-5-isopropylphenyl)-2-chloroethan-1-one , using ketoreductases (KREDs) . Comparatively, 1-(3-bromo-4-methoxyphenyl)-2-chloroethan-1-one (CAS: 3114-09-8) is synthesized via microwave-assisted Claisen-Schmidt condensation, yielding 55–87% .

Biological Activity

(S)-1-(3-Bromophenyl)-2-chloroethan-1-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C₈H₈BrClO and is characterized by a bromophenyl group and a chloroethanol moiety. Its stereochemistry plays a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.
  • Antimicrobial Properties : The compound has shown potential against certain bacterial strains, indicating possible applications in treating infections.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar structures have demonstrated significant inhibitory effects on CDK2, leading to apoptosis in cancer cell lines.

Anticancer Studies

A study focusing on various CDK inhibitors highlighted that compounds similar to this compound exhibited potent anticancer effects. The following table summarizes the findings related to the IC₅₀ values of certain compounds against different cancer cell lines:

Compound IDMCF-7 IC₅₀ (nM)HepG-2 IC₅₀ (nM)HCT-116 IC₅₀ (nM)
This compoundTBDTBDTBD
Compound 15776
Sorafenib14419176

Note : The exact IC₅₀ values for this compound are still under investigation.

Flow Cytometry Analysis

Flow cytometry assays have been employed to analyze the effects of this compound on cell cycle progression. Results indicate that treatment with compounds similar to this compound can lead to significant cell cycle arrest at the S phase, promoting apoptosis in cancer cells.

Results DNA Content%G0-G1%S%G2/M%Pre-G1Comment
Control/HCT-11649.5138.1112.381.85Baseline
Compound TreatmentTBDTBDTBDTBDInduces apoptosis and growth arrest

Safety and Toxicity

While investigating the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that similar compounds exhibit varying degrees of toxicity depending on concentration and exposure duration. Further studies are required to establish safe dosage levels for therapeutic use.

Q & A

Basic Questions

Q. What are the established synthetic routes for (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol?

  • Methodological Answer : The compound can be synthesized via:

  • Claisen-Schmidt Condensation : Utilizing halogen-substituted aromatic aldehydes and ketones under microwave irradiation, achieving yields of 62–87% through optimized reaction times and solvent systems (e.g., ethanol/NaOH) .
  • Enzymatic Reduction : Ketoreductases (KREDs) reduce prochiral ketones to the (S)-enantiomer with high enantiomeric excess (ee), facilitated by NADH cofactor recycling systems (e.g., isopropanol as a sacrificial substrate) .
    • Key Considerations : Microwave methods reduce side reactions, while enzymatic approaches enhance stereochemical control.

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Definitive stereochemical assignment via SHELX refinement (e.g., SHELXL for small-molecule structures) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., bromophenyl and chloroethyl groups) .
  • Mass Spectrometry : High-resolution MS confirms molecular formula (C8_8H8_8BrClO) and isotopic patterns .

Advanced Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :

  • KRED Screening : Testing diverse KRED libraries (e.g., Codexis kits) identifies enzymes with superior activity and selectivity for the (S)-enantiomer .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMSO) enhance enzyme stability and substrate solubility, improving ee >99% .
    • Data Contradiction Note : Reported ee values may vary due to differences in pH or temperature; replicate conditions from crystallographically validated studies .

Q. What role do halogen substituents play in modulating biological activity?

  • Methodological Answer :

  • Lipophilicity Enhancement : Bromine and chlorine increase logP, improving membrane permeability (e.g., IC50_{50} values against MCF-7 cells correlate with halogen positioning) .
  • Target Interactions : Halogens engage in halogen bonding with enzyme active sites (e.g., CYP450 inhibition), validated via molecular docking and comparative studies with fluorine analogs .
    • Comparative Table :
CompoundCytotoxicity (MCF-7, μg/mL)Key FeatureReference
(S)-1-(3-Bromophenyl)-2-Cl42.22Dual halogenation
1-(4-Chlorophenyl)-3-p-tolyl37.24Single halogen
Fluorinated analog>100Lower logP

Q. How can discrepancies in reported biological activities be resolved?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., MCF-7) and protocols (e.g., Presto Blue™ viability assays) to minimize variability .
  • Purity Verification : HPLC with chiral columns ensures enantiopurity, as impurities (e.g., (R)-isomer) may skew activity data .
    • Case Study : Re-evaluation of microwave-synthesized batches under standardized conditions reduced IC50_{50} variability from ±15% to ±5% .

Research Design Considerations

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic substitutions (e.g., Cl displacement) .
  • Docking Simulations : AutoDock Vina predicts binding modes to biological targets (e.g., kinases), guiding SAR studies .

Q. How does crystallographic data inform reaction mechanism hypotheses?

  • Methodological Answer :

  • SHELX Refinement : Resolves bond angles and torsion angles, revealing steric effects during synthesis (e.g., hindered rotation at the chiral center) .
  • Electron Density Maps : Identify reactive sites (e.g., Br–C bond polarization) for mechanistic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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